Deoxy Arteether
CAS No.: 112297-79-7
Cat. No.: VC0024382
Molecular Formula: C₁₇H₂₈O₄
Molecular Weight: 296.4
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 112297-79-7 |
---|---|
Molecular Formula | C₁₇H₂₈O₄ |
Molecular Weight | 296.4 |
IUPAC Name | (1S,4S,5R,8S,9R,10S,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane |
Standard InChI | InChI=1S/C17H28O4/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14+,15-,16-,17-/m1/s1 |
SMILES | CCOC1C(C2CCC(C3C24C(O1)OC(O4)(CC3)C)C)C |
Introduction
Chemical Structure and Properties
Deoxy Arteether belongs to the family of artemisinin derivatives, characterized by the absence of one oxygen atom compared to Arteether. The compound exhibits specific stereochemistry that influences its biological activity.
Basic Chemical Information
Parameter | Value |
---|---|
Chemical Name | (2S,3R,3aS,6R,6aS,9S,10aR,10bR)-2-Ethoxydecahydro-3,6,9-trimethyl-0aH-9,10b-Epoxypyrano[4,3,2-jk]benzoxepin |
Common Synonyms | Chemal 331, Desoxyarteether A |
CAS Number | 112297-79-7 |
Molecular Formula | C17H28O4 |
Molecular Weight | 296.41 g/mol |
Appearance | White to yellow solid |
The molecular structure of Deoxy Arteether retains the core sesquiterpene lactone structure of artemisinin but lacks one oxygen atom compared to Arteether (C17H28O5) . The stereochemistry at the C-12 position has been determined through 1H NMR data (J11,12, NOESY), confirming its absolute configuration .
Physical and Chemical Properties
Deoxy Arteether displays limited solubility in common organic solvents, which presents challenges for formulation and bioavailability.
Property | Characteristic |
---|---|
Solubility | Slightly soluble in DMSO (when heated), methanol |
Stability | Relatively stable compared to other artemisinin derivatives |
Storage Conditions | Refrigerated (2-8°C) |
Physical State | Solid |
The compound's stability profile offers advantages over some other artemisinin derivatives, particularly dihydroartemisinin, which exists as a less stable lactol form .
Synthesis and Preparation
Several methods have been developed for the synthesis of Deoxy Arteether, with most approaches starting from dihydroartemisinin or artemisinin itself.
Standard Synthesis Procedure
The preparation of Deoxy Arteether typically involves the following steps:
-
Dissolution of dihydroartemisinin in ethanol
-
Addition of a solid acid catalyst with trialkylorthoformate
-
Stirring the reaction mixture at room temperature (20-40°C) for 1-10 hours
-
Addition of water and extraction with a non-polar organic solvent
-
Drying over anhydrous sodium sulfate and evaporation to obtain the pure product
This process offers advantages over previous methods, including milder reaction conditions and reduced formation of side products.
Improved Synthesis Methods
Recent advances in the synthesis of Deoxy Arteether have focused on improving yield, purity, and environmental impact. A patent describes an improved process using cation exchange resins as acid catalysts:
Feature | Traditional Method | Improved Method |
---|---|---|
Acid Catalyst | BF3-etherate or liquid acids | Solid acid catalysts (p-toluenesulphonic acid, anhydrous AlCl3, cation exchange resins) |
Reaction Temperature | 70°C | Room temperature (20-40°C) |
Solvent | Benzene (carcinogenic) | Ethanol (less toxic) |
Side Products | Significant | Minimal |
Purification | Chromatography required | Simple extraction and evaporation |
Catalyst Recovery | Not possible | Possible with cation exchange resins |
This improved method produces a mixture of α and β isomers of Deoxy Arteether in the ratio of approximately 30:70 (±5%) .
Another synthesis approach utilizes a combination of chemical and biological transformation to develop an environmentally friendly, efficient, and cost-effective methodology .
Relationship to Arteether and Artemisinin
Deoxy Arteether is structurally related to both Arteether and the parent compound artemisinin, with important distinctions that affect its biological activity.
Structural Comparison
Compound | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|
Artemisinin | C15H22O5 | 282.33 g/mol | Sesquiterpene lactone with endoperoxide bridge |
Dihydroartemisinin | C15H24O5 | 284.35 g/mol | Reduced form of artemisinin (lactol) |
Arteether | C17H28O5 | 312.40 g/mol | Ethyl ether derivative of dihydroartemisinin |
Deoxy Arteether | C17H28O4 | 296.41 g/mol | Lacks one oxygen atom compared to Arteether |
The critical structural difference between Arteether and Deoxy Arteether is the absence of the peroxide bridge in the latter, which significantly impacts its antimalarial activity .
Metabolism and Transformation
Deoxy Arteether is formed as a metabolite during the biotransformation of Arteether in vivo. Research indicates that the metabolic pathways leading to Deoxy Arteether involve enzymatic oxidation at specific sites, including 3α, 9α, or the CH2 of the side chain .
Studies using thermospray mass spectroscopy/high-performance liquid chromatography have identified multiple metabolites formed from Arteether, with Deoxy Arteether being one of the primary metabolites detected .
Pharmacological Properties
The pharmacological profile of Deoxy Arteether differs significantly from its parent compound, particularly regarding antimalarial efficacy.
Antimalarial Activity
Comparative studies have demonstrated that Deoxy Arteether exhibits substantially lower antimalarial activity compared to peroxide-containing artemisinin derivatives:
Compound | Relative Potency (in vitro) | Notes |
---|---|---|
Artemisinin | Baseline | Standard reference |
Arteether | 2-3 times more potent than artemisinin | Active peroxide compound |
Deoxy Arteether | 100-300 times less potent than peroxide precursors | Lacking peroxide bridge |
These findings highlight the critical importance of the peroxide bridge for antimalarial activity in artemisinin derivatives .
Mechanism of Action
The significant reduction in antimalarial activity observed with Deoxy Arteether supports the hypothesis that the peroxide bridge is essential for the mechanism of action of artemisinin derivatives. The current understanding suggests that:
-
Iron (Fe2+) from hemoglobin induces cleavage of the peroxide bond in artemisinin derivatives
-
This cleavage generates carbon-centered free radicals
-
These radicals act as potent alkylating agents against parasite targets
-
Without the peroxide bridge, Deoxy Arteether cannot generate these reactive species
The close relationship between antimalarial activity and the formation of carbon-centered free radicals provides strong evidence for this mechanism of action.
Research Findings and Applications
Despite its lower antimalarial potency, Deoxy Arteether has contributed significantly to understanding the structure-activity relationships of artemisinin derivatives.
Structure-Activity Relationship Studies
Research comparing the activity of Deoxy Arteether with peroxide-containing artemisinin derivatives has established that:
-
The peroxide bridge is essential for high antimalarial potency
-
The stereochemistry at C-11 significantly affects both antimalarial activity and chemical reactivity with ferrous ion
-
Compounds with normal configuration at C-11 show higher antimalarial activity and chemical reactivity
-
11α-methyl epimers exhibit lower activity, possibly due to steric hindrance around the O-1 atom
These findings have guided the rational design of more effective artemisinin derivatives with optimized pharmacokinetic properties.
Analytical Applications
Deoxy Arteether serves as an important reference standard for:
-
Metabolic studies of Arteether
-
Quality control of pharmaceutical formulations
-
Pharmacokinetic investigations
High-performance liquid chromatography with reductive electrochemical detection has been developed for the determination of Arteether and its metabolites, including Deoxy Arteether, in plasma .
Supplier | Product Format | Typical Quantities | Storage Recommendations |
---|---|---|---|
LGC Standards | Neat | 2mg, 5mg, 10mg | +4°C |
VIVAN Life Sciences | Not specified | Not specified | Not specified |
Pharmaffiliates | Reference standard | Various | Controlled conditions |
Biosynth Carbosynth | Not specified | 2mg, 5mg, 10mg | Not specified |
Pricing varies significantly among suppliers, reflecting the specialized nature of this research compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume